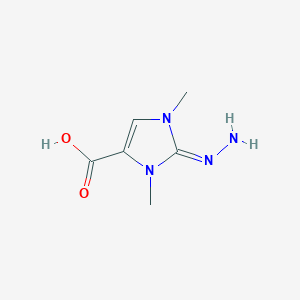
3-(1,2,2,2-Tetrafluoroethyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,2,2-Tetrafluoroethyl)azetidine is a fluorinated azetidine derivative with the molecular formula C5H7F4N. This compound is characterized by the presence of a tetrafluoroethyl group attached to the azetidine ring, which imparts unique chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,2,2-Tetrafluoroethyl)azetidine typically involves the reaction of azetidine with tetrafluoroethylene under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and isolation of the compound to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(1,2,2,2-Tetrafluoroethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The tetrafluoroethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .
Scientific Research Applications
3-(1,2,2,2-Tetrafluoroethyl)azetidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,2,2,2-Tetrafluoroethyl)azetidine involves its interaction with specific molecular targets and pathways. The tetrafluoroethyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2,2-Trifluoroethyl)azetidine
- 3-(1,1,1-Trifluoroethyl)azetidine
- 3-(1,2,2-Trifluoroethyl)azetidine
Uniqueness
3-(1,2,2,2-Tetrafluoroethyl)azetidine is unique due to the presence of the tetrafluoroethyl group, which imparts distinct chemical properties compared to its trifluoroethyl counterparts. This uniqueness makes it valuable in specific applications where enhanced fluorination is desired .
Properties
Molecular Formula |
C5H7F4N |
|---|---|
Molecular Weight |
157.11 g/mol |
IUPAC Name |
3-(1,2,2,2-tetrafluoroethyl)azetidine |
InChI |
InChI=1S/C5H7F4N/c6-4(5(7,8)9)3-1-10-2-3/h3-4,10H,1-2H2 |
InChI Key |
WHYKCJZUIPEILM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12827632.png)





![2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B12827691.png)

![(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B12827697.png)


![1-(5-Methyl-1H-benzo[d]imidazol-1-yl)propan-1-one](/img/structure/B12827702.png)
